![molecular formula C7H8LiN3O3 B13482729 lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound featuring a triazole ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
化学反応の分析
Types of Reactions
Lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives .
科学的研究の応用
Lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cell cycle regulation and apoptosis .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a fused triazole and thiadiazine ring system.
1,2,4-Triazolo[4,3-a]quinoxaline: A triazole-quinoxaline derivative with potential biological activities.
Uniqueness
Lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is unique due to its specific fusion of triazole and pyridine rings, which imparts distinct chemical and biological properties. Its lithium ion component also contributes to its uniqueness, potentially enhancing its biological activity and stability .
特性
分子式 |
C7H8LiN3O3 |
|---|---|
分子量 |
189.1 g/mol |
IUPAC名 |
lithium;3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C7H9N3O3.Li/c11-6(12)4-2-1-3-10-5(4)8-9-7(10)13;/h4H,1-3H2,(H,9,13)(H,11,12);/q;+1/p-1 |
InChIキー |
QTGFUGOGPXALAN-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1CC(C2=NNC(=O)N2C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


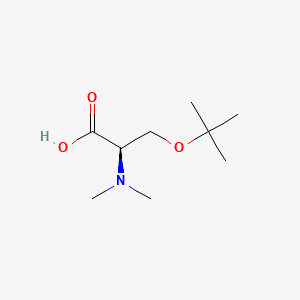
![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
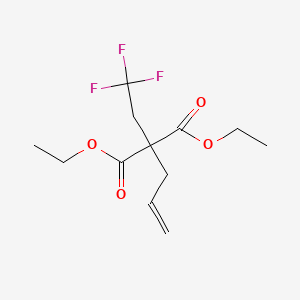

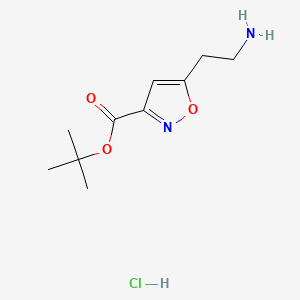
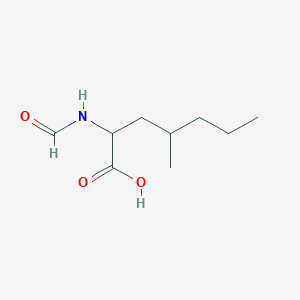
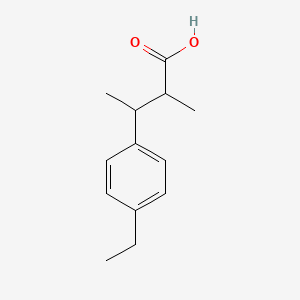

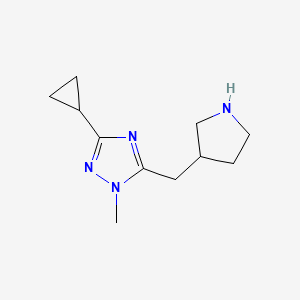
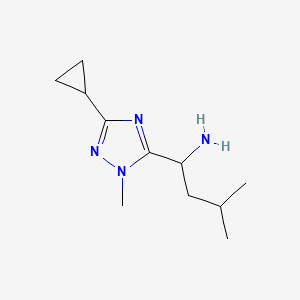
![2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B13482726.png)
![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)

